5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a combination of heterocyclic structures, including furan, piperidine, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the bromination of thiophene-2-sulfonamide, followed by the introduction of the furan-3-carbonyl group through an acylation reaction. The piperidine ring is then introduced via a nucleophilic substitution reaction, and the final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple heterocyclic rings allows for diverse interactions with biological macromolecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(piperidin-4-yl)methyl)thiophene-2-sulfonamide: Lacks the furan-3-carbonyl group, which may affect its biological activity and chemical reactivity.
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
Properties
IUPAC Name |
5-bromo-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4S2/c16-13-1-2-14(23-13)24(20,21)17-9-11-3-6-18(7-4-11)15(19)12-5-8-22-10-12/h1-2,5,8,10-11,17H,3-4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNXBRSHMJOOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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